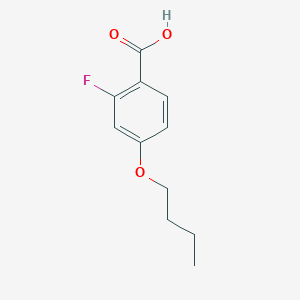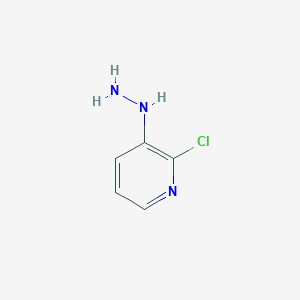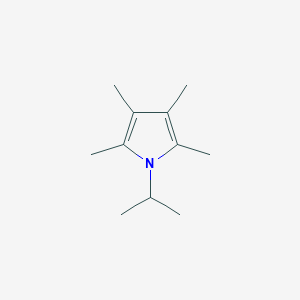
抗脱
描述
Antide is a synthetic decapeptide that functions as an antagonist to the gonadotropin-releasing hormone (GnRH), with significant implications in reproductive health. It has been identified as having high antiovulatory activity and is known for its negligible histamine release, making it a candidate for further development in clinical medicine . The molecular structure of Antide includes a variety of amino acid derivatives, such as 3-(2-naphthyl)alanine and 3-(4-chlorophenyl)alanine, which contribute to its biological activity .
Synthesis Analysis
The synthesis of Antide involves the strategic assembly of its amino acid components. Thirty-five peptides were synthesized based on the structure of Antide, with variations in positions 5-8 of the peptide chain. One of these variants demonstrated even higher antiovulatory activity than Antide itself, indicating the potential for further optimization of the molecule . The synthesis process is crucial for the scale-up and safety testing required before Antide can be evaluated in experimental primates and potentially in clinical settings .
Molecular Structure Analysis
The conformational behavior of Antide has been extensively studied using 2D-NMR spectroscopy and molecular dynamics calculations. In aqueous solution, Antide adopts a delta-shaped backbone conformation, which is characterized by an irregular turn and the spatial proximity of certain side chains. This conformation is believed to be crucial for receptor recognition and binding affinity . The stability of this conformation in different conditions suggests that the structural rigidity of Antide is a contributing factor to its biological activity .
Chemical Reactions Analysis
While the specific chemical reactions involving Antide are not detailed in the provided papers, the general understanding of peptide chemistry suggests that Antide, like other peptides, would engage in reactions typical of amide bonds. These could include hydrolysis under certain conditions or interactions with receptors through its side chains. The design and synthesis of Antide and its analogs are informed by the desired biological activity, which is a direct result of the molecule's ability to interact with and inhibit GnRH .
Physical and Chemical Properties Analysis
Antide's physical and chemical properties are inferred from its structure and biological activity. As a peptide, it is likely soluble in water and polar organic solvents, which is supported by the use of various solvents in its conformational analysis . Its chemical stability and the presence of specific functional groups contribute to its biological function as a GnRH antagonist. The oral activity of Antide, as well as its duration of action, are significant properties that have been experimentally confirmed, with effective doses identified for inducing antiovulatory effects .
科学研究应用
Antide (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Employed in studies of hormone regulation and receptor binding.
Medicine: Investigated for its potential use in treating hormone-related disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents .
作用机制
Antide (acetate) exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR), thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This inhibition disrupts the normal regulation of reproductive hormones, making it a valuable tool for studying hormone-related processes .
生化分析
Biochemical Properties
Antide (Iturelix) interacts with the GNRH receptor, inhibiting the release of gonadotropins such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland . This interaction is crucial in regulating reproductive processes.
Cellular Effects
Antide (Iturelix) has been shown to inhibit apoptosis of preovulatory follicle cells in the rat ovary . This suggests that Antide (Iturelix) can influence cell function by impacting cell signaling pathways and gene expression related to apoptosis.
Molecular Mechanism
The molecular mechanism of Antide (Iturelix) involves binding to the GNRH receptor, acting as an antagonist . This binding inhibits the action of GNRH, thereby reducing the release of FSH and LH from the anterior pituitary gland .
Temporal Effects in Laboratory Settings
It is known that Antide (Iturelix) has a long half-life due to its ability to bind reversibly to serum albumin, which increases its resistance to enzymatic degradation .
Dosage Effects in Animal Models
The effects of Antide (Iturelix) in animal models vary with dosage. For instance, in a study involving rats, Antide (Iturelix) was shown to inhibit the apoptosis of preovulatory follicle cells in the rat ovary
Metabolic Pathways
Given its role as a GNRH antagonist, it likely interacts with enzymes and cofactors involved in the synthesis and release of gonadotropins .
Transport and Distribution
Due to its biochemical properties, it is likely that it interacts with transporters or binding proteins that facilitate its movement within the cell .
Subcellular Localization
Given its role as a GNRH antagonist, it is likely that it is localized to areas of the cell involved in the synthesis and release of gonadotropins .
准备方法
Synthetic Routes and Reaction Conditions
Antide (acetate) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and deprotection reagents like TFA .
Industrial Production Methods
Industrial production of Antide (acetate) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反应分析
Types of Reactions
Antide (acetate) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
相似化合物的比较
Similar Compounds
Cetrorelix: Another GnRH antagonist used in similar research applications.
Ganirelix: A GnRH antagonist with a slightly different amino acid sequence.
Degarelix: A GnRH antagonist used clinically to treat prostate cancer.
Uniqueness
Antide (acetate) is unique due to its high potency and specificity for the GnRHR. Unlike some other GnRH antagonists, it does not induce histamine release, making it a safer option for certain experimental setups .
属性
IUPAC Name |
N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide;acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H108ClN17O14.C2H4O2/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55;1-2(3)4/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111);1H3,(H,3,4)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBDDEILKDGLGU-OHURHHEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H112ClN17O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1651.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112568-12-4 | |
| Record name | Antide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



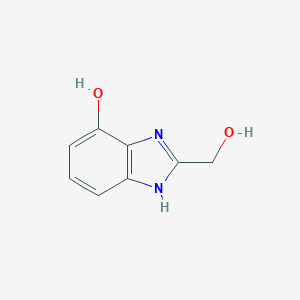
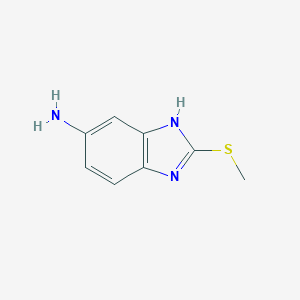
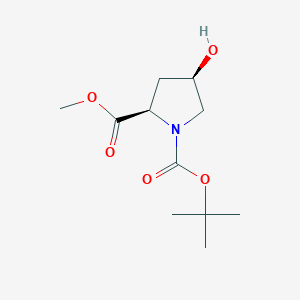
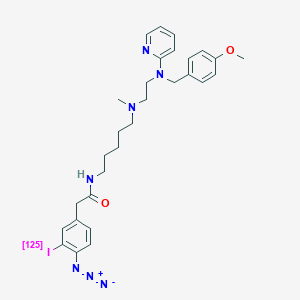






![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)
